![molecular formula C19H29NO5S B1323476 N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine CAS No. 89151-45-1](/img/structure/B1323476.png)
N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine
Übersicht
Beschreibung
N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine is a chemical compound with the molecular formula C19H29NO5S and a molecular weight of 383.502 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine typically involves the reaction of 4-piperidone with tert-butoxycarbonyl (Boc) anhydride to form N-Boc-4-piperidone. This intermediate is then reacted with 2-(4-toluenesulfonyloxy)ethyl bromide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the toluenesulfonyloxy group is replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form corresponding alcohols or amines.
Oxidation Reactions: The compound can be oxidized to form ketones or carboxylic acids.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidines, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine involves its reactivity with various nucleophiles and electrophiles. The compound’s molecular targets and pathways depend on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the toluenesulfonyloxy group acts as a leaving group, allowing the nucleophile to attack the carbon center .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Boc-4-piperidone: A precursor in the synthesis of N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine.
N-Boc-4-aminopiperidine: Another Boc-protected piperidine derivative used in organic synthesis.
4-Toluenesulfonyl chloride: A reagent used to introduce the toluenesulfonyloxy group.
Uniqueness
This compound is unique due to its combination of the Boc-protected piperidine ring and the toluenesulfonyloxy group. This combination imparts specific reactivity and stability, making it valuable in various synthetic and research applications .
Eigenschaften
IUPAC Name |
tert-butyl 4-[2-(4-methylphenyl)sulfonyloxyethyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO5S/c1-15-5-7-17(8-6-15)26(22,23)24-14-11-16-9-12-20(13-10-16)18(21)25-19(2,3)4/h5-8,16H,9-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUVXSXDFBEVET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501008670 | |
| Record name | tert-Butyl 4-{2-[(4-methylbenzene-1-sulfonyl)oxy]ethyl}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501008670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89151-45-1 | |
| Record name | tert-Butyl 4-{2-[(4-methylbenzene-1-sulfonyl)oxy]ethyl}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501008670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
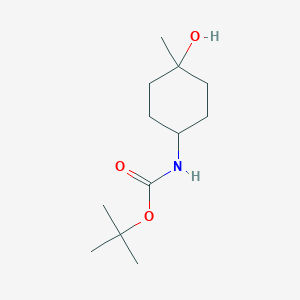
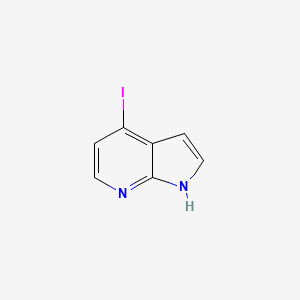
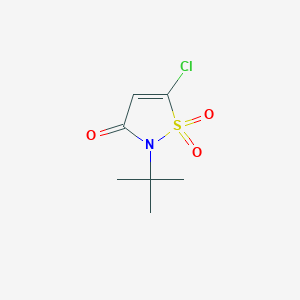
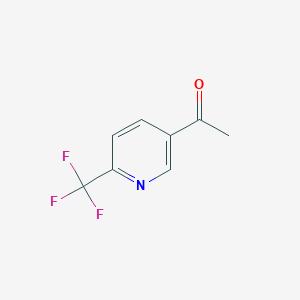

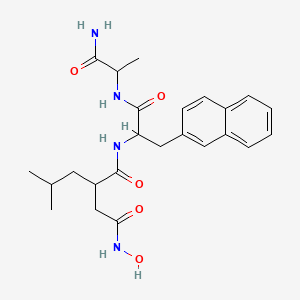
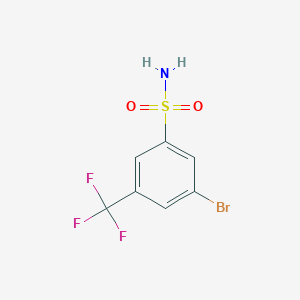
![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol](/img/structure/B1323412.png)

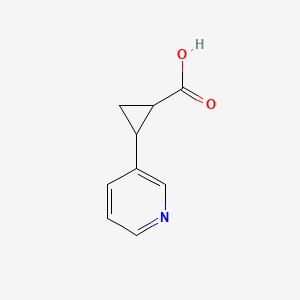
![2-[2-Amino(ethyl)anilino]-1-ethanol](/img/structure/B1323417.png)
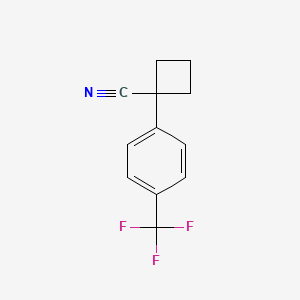
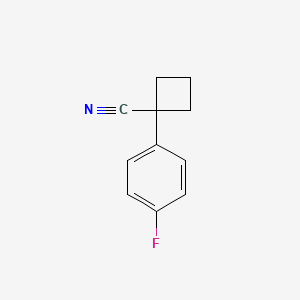
![1-(8-Benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethanone](/img/structure/B1323421.png)
